7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(4-Chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core. The 4-chlorophenyl group at position 7 and the naphthalen-1-ylmethyl substituent at position 3 are critical for its structural and functional properties. This compound is synthesized via refluxing intermediates in phosphorus oxychloride with naphthylacetic acid, followed by recrystallization . Its isomerization behavior under specific reaction conditions has been documented, highlighting the thermodynamic stability of the [1,5-c]pyrimidine isomer compared to the [4,3-c] variant .
Properties
Molecular Formula |
C23H15ClN6 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-5-(naphthalen-1-ylmethyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H15ClN6/c24-17-8-10-18(11-9-17)30-22-20(13-26-30)23-28-27-21(29(23)14-25-22)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11,13-14H,12H2 |
InChI Key |
RWOGCRPTZDGOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=NN=C4N3C=NC5=C4C=NN5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is constructed via a cyclocondensation reaction:
-
4-Chlorobenzaldehyde reacts with malononitrile in ethanol under reflux to form 3-(4-chlorophenyl)-2-cyanoacrylonitrile .
-
Hydrazine hydrate is added to induce cyclization, yielding 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile .
Reaction Conditions :
Naphthalen-1-ylmethyl Functionalization
The naphthalen-1-ylmethyl group is introduced via alkylation:
-
Naphthalen-1-ylmethyl chloride is prepared by treating naphthalen-1-methanol with thionyl chloride (SOCl2).
-
The triazolopyrimidine intermediate undergoes N-alkylation with naphthalen-1-ylmethyl chloride in the presence of K2CO3.
Optimization Notes :
Characterization and Analytical Data
The final product is validated using:
Challenges and Optimization Strategies
Isomerization Control
The triazolo[4,3-c]pyrimidine system may isomerize to the [1,5-c] configuration under acidic conditions. Mitigation strategies include:
Yield Improvement
-
Microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes, improving yield to 78%.
-
Pd-catalyzed cross-coupling enhances regioselectivity during naphthalen-1-ylmethyl introduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Classical Cyclization | - Low cost | - Isomerization risks | 60–70 |
| Microwave-Assisted | - Rapid (<1 hour) | - Specialized equipment required | 75–78 |
| Flow Chemistry | - Scalability | - High initial investment | 70–72 |
Industrial-Scale Considerations
-
Cost-effective reagents : FeCl3 is preferred over noble metal catalysts.
-
Solvent recovery : Ethanol and DMF are recycled via distillation.
-
Purity standards : Crystallization from ethanol/water (9:1) achieves >99% purity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation, nitration, or sulfonation reactions using reagents like chlorine (Cl2), nitric acid (HNO3), or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Typically conducted in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary depending on the type of substitution, but generally involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their catalytic activity.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs and disrupting replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The naphthalen-1-ylmethyl group in the target compound confers higher lipophilicity compared to tert-butyl or phenoxymethyl substituents, influencing membrane permeability .
- Isomerization : Unlike analogues with fixed [1,5-c] configurations (e.g., ), the target compound exhibits isomerization between [4,3-c] and [1,5-c] forms, affecting receptor binding kinetics .
Key Findings :
- Anticancer Potential: Derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) show potent antiproliferative activity, implying the target compound’s 4-chlorophenyl group may confer similar efficacy .
- Receptor Selectivity : Pyrazolo-pyrimidines with smaller substituents (e.g., methoxy or furyl groups) exhibit receptor-modulating activity, whereas bulkier groups (naphthalene, tert-butyl) may prioritize kinase inhibition .
Biological Activity
The compound 7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazole family, known for its diverse biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole and triazole derivatives. The method often includes the use of various reagents and conditions to achieve high yields and purity. For instance, a common synthetic route includes refluxing 4-chlorophenyl and naphthalen-1-ylmethyl derivatives with appropriate catalysts under controlled conditions to yield the target compound with significant efficiency.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds from the pyrazolo family. For instance, a related study indicated that derivatives with similar structures demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis induction and autophagy modulation. The MTT assay results showed that these compounds exhibited stronger cytotoxic activity than standard chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Related Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Apoptosis via caspases |
| 2b | MDA-MB-231 | 0.20 | Autophagy induction |
| 3b | MCF-10A | >0.5 | Selective toxicity |
The biological activity of these compounds is often attributed to their ability to interact with various cellular pathways. For example, compound 3b was shown to suppress NF-κB expression while promoting p53 and Bax pathways, leading to enhanced apoptosis in cancer cells. Additionally, it was noted for its role in autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways .
Other Biological Activities
Beyond anticancer effects, pyrazolo compounds have been investigated for other pharmacological activities:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against various pathogens.
- Neuroleptic Effects : Certain compounds have shown promise in treating neurological disorders.
- Antihypertensive Properties : Studies suggest that modifications in the pyrazolo structure can lead to effective antihypertensive agents.
Case Studies
A notable case study examined a series of pyrazolo derivatives in a preclinical model for breast cancer treatment. The study reported that the most active compound significantly reduced tumor size in vivo while exhibiting minimal side effects compared to traditional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
